molecular formula C24H21N7O2 B11670828 methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

Cat. No.: B11670828
M. Wt: 439.5 g/mol
InChI Key: JHYWDBCWXYVEAB-PCLIKHOPSA-N
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Description

METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety linked to a benzoate ester. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science .

Preparation Methods

The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-bis(phenylamino)-1,3,5-triazine, which is then reacted with hydrazine to form the hydrazinylidene intermediate. This intermediate is subsequently condensed with methyl 4-formylbenzoate under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can be compared with other triazine derivatives, such as:

The uniqueness of METHYL 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE lies in its combination of the triazine ring, hydrazinylidene moiety, and benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N7O2

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H21N7O2/c1-33-21(32)18-14-12-17(13-15-18)16-25-31-24-29-22(26-19-8-4-2-5-9-19)28-23(30-24)27-20-10-6-3-7-11-20/h2-16H,1H3,(H3,26,27,28,29,30,31)/b25-16+

InChI Key

JHYWDBCWXYVEAB-PCLIKHOPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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